molecular formula C29H31NO11 B1264216 N-Acetyldaunomycin

N-Acetyldaunomycin

Cat. No. B1264216
M. Wt: 569.6 g/mol
InChI Key: UCEMIGLIQIYVAH-JEEWRSNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyldaunomycin is a natural product found in Streptomyces with data available.

Scientific Research Applications

Impact on Nucleic Acids and Mitotic Activity

N-Acetyldaunomycin has been studied for its effects on nucleic acids and mitotic activity. In HeLa cell cultures, it appeared less effective in reducing mitotic activity and thymidine incorporation compared to Daunomycin, suggesting a differentiated impact on cell division and DNA synthesis processes (Di Marco et al., 1965).

Cardiovascular Actions

Research on isolated dog hearts revealed that N-acetyldaunomycin does not produce deleterious effects on the coronary vasculature, unlike Daunomycin and Adriamycin. This indicates a lesser degree of cardiac toxicity, which is significant in the context of chemotherapy (Mhatre et al., 1971).

Structural Studies

Structural analysis of N-acetyldaunomycin, particularly the conformation of its sugar component relative to the aglycone moiety, has been explored. This research is crucial in understanding how the drug interacts at the molecular level, such as its binding with DNA (Mondelli et al., 1987).

Interaction with Acetylated Chromatin

N-Acetyldaunomycin's interaction with acetylated chromatin was studied, showing that histone acetylation enhances the binding affinity of the drug. This has implications for the drug's efficiency in cancer treatment, as histone acetylation plays a role in gene expression and potentially drug efficacy (Sprigg et al., 2010).

Metabolism and Distribution

Studies on the metabolism and distribution of N-acetyldaunomycin in animal models (Syrian golden hamsters) indicated rapid disappearance from the blood, with significant uptake in various tissues. Understanding the pharmacokinetics of N-acetyldaunomycin is vital for optimizing its therapeutic use (Mhatre et al., 1972).

Modulation of Antibiotic Susceptibility

Research involving N-acetylcysteine showed its potential in modulating the antibiotic susceptibility of various pathogens. While not directly studying N-acetyldaunomycin, this work informs how acetylated compounds can impact antibiotic effectiveness, which could be relevant for N-acetyldaunomycin's use in bacterial infections (Yang et al., 2016).

properties

Product Name

N-Acetyldaunomycin

Molecular Formula

C29H31NO11

Molecular Weight

569.6 g/mol

IUPAC Name

N-[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide

InChI

InChI=1S/C29H31NO11/c1-11-24(33)16(30-13(3)32)8-19(40-11)41-18-10-29(38,12(2)31)9-15-21(18)28(37)23-22(26(15)35)25(34)14-6-5-7-17(39-4)20(14)27(23)36/h5-7,11,16,18-19,24,33,35,37-38H,8-10H2,1-4H3,(H,30,32)/t11?,16?,18-,19?,24?,29-/m0/s1

InChI Key

UCEMIGLIQIYVAH-JEEWRSNPSA-N

Isomeric SMILES

CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C)O

synonyms

N-acetyldaunomycin
N-acetyldaunomycin, hydrochloride, (8S-cis)-isomer
N-acetyldaunorubicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.